Product packaging for 2-Azabicyclo[3.1.1]heptan-4-one(Cat. No.:)

2-Azabicyclo[3.1.1]heptan-4-one

Cat. No.: B13467455
M. Wt: 111.14 g/mol
InChI Key: VMCJKMKKOQWWFD-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-4-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B13467455 2-Azabicyclo[3.1.1]heptan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-one

InChI

InChI=1S/C6H9NO/c8-6-3-7-5-1-4(6)2-5/h4-5,7H,1-3H2

InChI Key

VMCJKMKKOQWWFD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2=O

Origin of Product

United States

The Significance of Bridged Azabicyclic Systems in Organic and Medicinal Chemistry

Bridged azabicyclic systems, such as the 2-azabicyclo[3.1.1]heptane core, are a class of molecules that have garnered considerable attention in the realms of organic and medicinal chemistry. nih.gov Their unique three-dimensional structures, characterized by two rings sharing two non-adjacent atoms, create a rigid framework. youtube.com This rigidity is a key attribute, as it reduces the conformational flexibility of the molecule, which can lead to more specific interactions with biological targets. nih.govbiorxiv.orgnih.govacs.org

In medicinal chemistry, the incorporation of bridged bicyclic scaffolds is a strategic approach to "escape from flatland," moving away from traditional planar aromatic rings to explore new chemical space. acs.org This can lead to the development of novel therapeutic agents with improved properties. The constrained nature of these systems can enhance binding affinity and selectivity for proteins and enzymes, crucial factors in drug design. nih.govnih.gov Furthermore, the introduction of a nitrogen atom into the bicyclic structure, creating an azabicyclic system, provides a site for further chemical modification and can influence the molecule's polarity and basicity, which are important for its pharmacokinetic profile. nih.gov

Historical Development and Contemporary Relevance of 2 Azabicyclo 3.1.1 Heptane Chemistry

The history of chemistry is a long and storied one, with its roots in ancient practices like alchemy. numberanalytics.com The systematic study of chemical synthesis, however, began to take shape much later, with foundational work by pioneers like Antoine Lavoisier. numberanalytics.com The 19th century saw significant progress in organic synthesis, laying the groundwork for the complex molecular architectures that are studied today. numberanalytics.com

The exploration of bicyclic compounds is a more recent chapter in this history. The nomenclature and systematic study of these structures, including spiro, fused, and bridged systems, provided a framework for understanding their unique properties. youtube.com The synthesis of azabicyclic systems, which incorporates a nitrogen atom into the bicyclic framework, has been a subject of ongoing research, with various methods being developed to construct these complex structures. nih.govvanderbilt.edumontclair.eduacs.org

In contemporary research, the 2-azabicyclo[3.1.1]heptane skeleton and its derivatives are of interest for their potential applications in medicinal chemistry. For instance, derivatives of this scaffold have been investigated as orexin (B13118510) receptor antagonists and agonists, with potential therapeutic applications for conditions like narcolepsy and substance dependence disorders. google.comgoogle.com The development of efficient synthetic routes to access these molecules, such as through catalyst-controlled annulations or intramolecular cycloadditions, is an active area of investigation. acs.orgresearchgate.net

Structural Elucidation and Stereochemical Considerations of the 2 Azabicyclo 3.1.1 Heptan 4 One Core

The 2-azabicyclo[3.1.1]heptan-4-one core possesses a distinct and constrained three-dimensional structure. The bicyclo[3.1.1]heptane framework itself is characterized by a six-membered ring and a four-membered ring sharing two bridgehead carbons. The nomenclature "[3.1.1]" refers to the number of atoms in the bridges connecting these two carbons. The presence of a nitrogen atom at the 2-position and a ketone at the 4-position introduces specific electronic and geometric features to the scaffold.

Stereochemistry is a critical aspect of the this compound core. The rigid nature of the bicyclic system gives rise to the possibility of various stereoisomers, depending on the orientation of substituents. The determination of the absolute and relative stereochemistry of these molecules is crucial, as different stereoisomers can exhibit vastly different biological activities. Techniques such as X-ray crystallography and NMR spectroscopy are essential tools for elucidating the precise three-dimensional arrangement of atoms in these molecules. nih.gov The synthesis of enantiopure derivatives is a significant challenge and a key focus of research in this area, often requiring the use of chiral catalysts or starting materials. vanderbilt.eduresearchgate.net

Overview of Research Paradigms for Rigid Bicyclic Scaffolds

Retrosynthetic Analysis Strategies for the this compound Scaffold

Retrosynthetic analysis of the this compound core reveals several key disconnection points that guide the design of synthetic routes. A common strategy involves the disconnection of the C1-C7 and C5-C6 bonds, which simplifies the target to a substituted cyclobutane (B1203170) precursor. This approach often utilizes intramolecular cyclization as the key ring-forming step. Another powerful retrosynthetic approach involves a [3+3] cycloaddition, where the bicyclic system is formed from two three-atom components. This can be particularly effective when utilizing highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as one of the synthons. Furthermore, rearrangement reactions of related bicyclic or spirocyclic systems can also be envisioned as a pathway to the desired 2-azabicyclo[3.1.1]heptane architecture.

Classical and Contemporary Approaches to Bridged Ring Construction

The construction of the bridged 2-azabicyclo[3.1.1]heptanone ring system can be achieved through a variety of classical and contemporary synthetic methods. These approaches are broadly categorized into intramolecular cyclizations, intermolecular annulatiations and cycloadditions, and rearrangement reactions.

Intramolecular Cyclization Reactions for Azabicyclo[3.1.1]heptanone Formation

Intramolecular cyclization is a cornerstone in the synthesis of azabicyclo[3.1.1]heptanones. A notable example involves the cyclization of appropriately functionalized cyclobutane derivatives. For instance, the formation of a 3-azabicyclo[3.1.1]heptane system has been achieved through the intramolecular imide formation of a 1,3-disubstituted cyclobutane precursor. chemrxiv.orgresearchgate.netchemrxiv.org This method has proven to be efficient for multigram synthesis. chemrxiv.orgchemrxiv.org

Another intramolecular approach is the thermal [2+2] cycloaddition of Morita–Baylis–Hillman adduct-derived 1,3-dienes. This method has been successfully applied to synthesize various 3-azabicyclo[3.1.1]heptane derivatives. researchgate.net A dynamic addition-intramolecular substitution sequence has also been employed, where the key step is the reversible addition of hydrogen cyanide to an in situ generated imine, followed by an intramolecular nucleophilic substitution to form the bicyclic skeleton. ugent.beresearchgate.net

Starting Material Type Key Reaction Product Reference
1,3-Functionalized cyclobutaneIntramolecular imide formation3-Azabicyclo[3.1.1]heptane-2,4-dione chemrxiv.orgresearchgate.netchemrxiv.org
Morita–Baylis–Hillman adduct-derived 1,3-dieneThermal intramolecular [2+2] cycloaddition3-Azabicyclo[3.1.1]heptane derivative researchgate.net
3-(2-chloroethyl)cyclobutanoneDynamic addition-intramolecular substitution2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile ugent.beresearchgate.net

Intermolecular Annulation Strategies and Cycloaddition Reactions

Intermolecular reactions, particularly those involving strained ring systems, have emerged as powerful tools for constructing the 2-azabicyclo[3.1.1]heptane framework. A significant advancement is the use of bicyclo[1.1.0]butanes (BCBs) in cycloaddition reactions.

A Ti(III)-catalyzed (3+3) annulation of BCBs with vinyl azides provides a concise route to novel 2-azabicyclo[3.1.1]heptene scaffolds. acs.org Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones or isatogens have also been developed to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.govchinesechemsoc.orgbohrium.com These reactions often proceed with high functional group tolerance under mild conditions. acs.orgbohrium.com

Furthermore, a boronyl radical-catalyzed [2σ + 2σ] cycloaddition between BCBs and cyclopropyl (B3062369) ketones offers a modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. acs.orgbohrium.com

Reactant 1 Reactant 2 Catalyst/Promoter Product Type Reference
Bicyclo[1.1.0]butaneVinyl azideTi(III) complex2-Azabicyclo[3.1.1]heptene acs.org
Bicyclo[1.1.0]butaneNitroneEu(OTf)₃2-Oxa-3-azabicyclo[3.1.1]heptane chinesechemsoc.orgbohrium.com
Bicyclo[1.1.0]butaneIsatogenLewis AcidTetracyclic 2-oxa-3-azabicyclo[3.1.1]heptane nih.gov
Bicyclo[1.1.0]butaneCyclopropyl ketoneBoronyl radicalSubstituted bicyclo[3.1.1]heptane acs.orgbohrium.com
Bicyclo[1.1.0]butaneHydroxylamine and PolyformaldehydeAmineC4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptane rsc.org

Rearrangement Reactions for 2-Azabicyclo[3.1.1]heptane Architecture

Rearrangement reactions provide an alternative and sometimes unexpected entry into the 2-azabicyclo[3.1.1]heptane core. For example, a scandium-catalyzed dipolar (3+2) annulation of BCBs with vinyl azides initially forms 2-azidobicyclo[2.1.1]hexanes, which then undergo a chemoselective rearrangement to produce 3-azabicyclo[3.1.1]heptenes. acs.org

Stereocontrolled and Enantioselective Routes to this compound Derivatives

The development of stereocontrolled and enantioselective methods is crucial for the synthesis of chiral this compound derivatives, which are often required for biological applications.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. wikipedia.org In the context of this compound derivatives, chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of key bond-forming reactions. nih.gov For example, chiral oxazolidinones have been widely used in stereoselective alkylation and aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided search results, the principles of chiral auxiliary-mediated synthesis are broadly applicable. pwr.edu.plnih.gov For instance, a chiral auxiliary could be attached to a cyclobutane precursor to control the stereochemistry of substituents before an intramolecular cyclization to form the bicyclic system.

Chiral Auxiliary Type Application Key Feature Reference
OxazolidinonesStereoselective alkylation and aldol reactionsForms a rigid bicyclic system with the substrate, leading to high diastereoselectivity. wikipedia.org
CamphorsultamVarious asymmetric transformationsProvides excellent stereocontrol due to its rigid bicyclic structure. wikipedia.org
PseudoephedrineAsymmetric alkylationCan be used to synthesize chiral carboxylic acids and ketones. wikipedia.org

Asymmetric Catalysis in 2-Azabicyclo[3.1.1]heptane Construction

The development of asymmetric catalytic methods to produce enantioenriched 2-azabicyclo[3.1.1]heptanes is crucial for their application in medicinal chemistry. nih.gov A significant challenge lies in overcoming the racemic background reaction to achieve high enantioselectivity. nih.gov

Recent breakthroughs have utilized Lewis acid catalysis for the enantioselective synthesis of these scaffolds. For instance, a chiral Co(II)/PyIPI catalyst system has been successfully employed in the formal (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones. nih.gov This method allows for the assembly of hetero-bicyclo[3.1.1]heptane derivatives with up to 99% yield and greater than 99% enantiomeric excess (ee). nih.gov The presence of an acyl imidazole (B134444) or acyl pyrazole (B372694) moiety on the BCB substrate is critical for achieving high stereocontrol. nih.gov

In 2024, another notable advancement involved an In(OTf)₃/iridium relay catalysis for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process begins with the Lewis acid-catalyzed ring-opening of BCB ketones with N-allyl carbonates, followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org

Furthermore, a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs and azomethine ylides has been developed, yielding a diverse range of enantioenriched 3-aza-bicyclo[3.1.1]heptanes with excellent diastereoselectivity and enantioselectivity (all >20:1 dr, mostly 97-99% ee). nih.govacs.org This protocol is compatible with both mono- and disubstituted BCBs, providing a route to challenging tetrasubstituted bicyclic products containing two quaternary centers. nih.govacs.org

Catalytic System Reaction Type Substrates Key Features
Chiral Co(II)/PyIPIFormal (3+3) CycloadditionBicyclo[1.1.0]butanes, NitronesUp to 99% yield, >99% ee; Acyl imidazole/pyrazole directing group is crucial. nih.gov
In(OTf)₃/Iridium RelayRing-opening/Intramolecular CyclizationBCB ketones, N-allyl carbonatesEnantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptanes. chinesechemsoc.org
Copper/LigandFormal [4π+2σ] CycloadditionBicyclo[1.1.0]butanes, Azomethine ylidesExcellent diastereo- and enantioselectivity; Tolerates mono- and disubstituted BCBs. nih.govacs.org

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides a powerful tool for controlling the stereochemistry of multiple centers in the 2-azabicyclo[3.1.1]heptane framework. One prominent method involves the conjugate addition of amines to bicyclic vinyl sulfones. This approach, which can be performed solvent-free, is highly diastereoselective. uvic.ca The stereochemical outcome is influenced by the specific amine and reaction conditions used. uvic.ca

Another strategy is the catalyst-controlled divergent synthesis from vinyl azides and bicyclo[1.1.0]butanes (BCBs). A Ti(III)-catalyzed single-electron reductive process enables a (3+3) annulation to form 2-azabicyclo[3.1.1]heptene scaffolds. acs.org In contrast, scandium catalysis facilitates a dipolar (3+2) annulation followed by a rearrangement to produce 3-azabicyclo[3.1.1]heptenes. acs.org Both pathways demonstrate high functional group tolerance and can be scaled up. acs.org

The copper-catalyzed formal [4π+2σ] cycloaddition of BCBs and azomethine ylides mentioned previously also exhibits exceptional diastereoselectivity, with diastereomeric ratios exceeding 20:1 for all 51 examples reported. nih.govacs.org This high level of control is a significant advantage for the synthesis of complex, polysubstituted 3-azabicyclo[3.1.1]heptanes. nih.govacs.org

Methodology Starting Materials Product Key Features
Conjugate AdditionBicyclic vinyl sulfones, Aminesexo-3-Amino-7-azabicyclo[2.2.1]heptanesHighly diastereoselective, can be solvent-free. uvic.ca
Ti(III)-catalyzed AnnulationVinyl azides, Bicyclo[1.1.0]butanes2-Azabicyclo[3.1.1]heptenesDivergent synthesis, high functional group tolerance. acs.org
Sc-catalyzed Annulation/RearrangementVinyl azides, Bicyclo[1.1.0]butanes3-Azabicyclo[3.1.1]heptenesDivergent synthesis, high functional group tolerance. acs.org
Cu-catalyzed CycloadditionBicyclo[1.1.0]butanes, Azomethine ylides3-Azabicyclo[3.1.1]heptanesExcellent diastereoselectivity (>20:1 dr). nih.govacs.org

Green Chemistry Principles and Sustainable Synthesis of the this compound Core

The application of green chemistry principles to the synthesis of the this compound core is an emerging area of research, aiming to reduce the environmental impact of chemical processes.

A notable example of a solvent-free method is the highly diastereoselective conjugate addition of amines to bicyclic vinyl sulfones to produce 7-azabicyclo[2.2.1]heptanes. uvic.ca This reaction proceeds by heating the neat mixture of the vinyl sulfone and an alkylamine, often with improved yields on a small scale by pre-mixing the solid reagents in a minimal amount of a volatile solvent that is subsequently evaporated. uvic.ca Such solvent-free conditions reduce waste and the hazards associated with solvent use.

While specific examples for the synthesis of this compound in aqueous media are not prevalent in the provided search results, the broader trend in organic synthesis is moving towards utilizing water as a benign solvent. The development of water-tolerant catalytic systems would be a significant advancement in the sustainable synthesis of this bicyclic core.

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthetic routes by using light or electricity as reagents, often under mild conditions.

A photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. researchgate.net This method is praised for its mild and operationally simple conditions. researchgate.net While this specific example leads to an aminobicyclo[3.1.1]heptane, the underlying photochemical principle could potentially be adapted for the synthesis of the this compound core.

Intramolecular photochemical [2+2] cycloaddition of acetophenone (B1666503) enamides has been successfully employed to synthesize 2-azabicyclo[3.2.0]heptanes, which are structurally related to the 2-azabicyclo[3.1.1]heptane system. nih.gov This suggests that photochemical strategies are a viable approach for constructing bicyclic nitrogen-containing heterocycles. The development of electrochemical methods for this specific scaffold remains an area with potential for future research. bohrium.com

Mechanistic Pathways of Functional Group Transformations on the Azabicyclo[3.1.1]heptan-4-one Core

The functionalization of the this compound core is essential for creating diverse molecular architectures. Various transformations, including oxidation, reduction, and substitution, can be performed on this scaffold. For instance, the ketone at the C4 position can be reduced to a hydroxyl group using standard reducing agents. The nitrogen atom at the 2-position can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

Recent studies have explored more complex transformations. For example, a radical-based process has been proposed for the α,β-scission of an azetidine (B1206935) ring, which serves as a precursor to the azabicyclo[3.1.1]heptane system. acs.org Mechanistic investigations and DFT calculations support a process where two catalysts generate a boron-centered radical that facilitates a pyridine-to-ketone radical transfer, leading to the key ring-opening step. acs.org This highlights the potential for radical-mediated pathways in the functionalization and synthesis of these bicyclic systems.

Investigation of Intramolecular Cyclization Mechanisms

Intramolecular cyclizations are a powerful strategy for constructing the strained bicyclic framework of this compound. Several mechanistic pathways have been investigated, often involving cycloaddition reactions.

One prominent approach is the intramolecular [2+2] cycloaddition. Theoretical studies using density functional theory (DFT) have shown that the regiochemical outcome of these reactions, leading to either fused or bridged bicyclic systems, can be controlled kinetically, thermodynamically, or dynamically. pku.edu.cn The nature of the tether connecting the reacting alkene and keteniminium ion, as well as the substituents on the alkene, play a critical role in determining the reaction pathway. pku.edu.cn For instance, introducing a substituent at the terminal position of the alkene with a trans configuration can favor the formation of the desired bicyclo[3.1.1]heptane skeleton. pku.edu.cn

Another significant pathway involves the formal (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners. Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones or isatogens have been developed to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netbohrium.com Computational DFT calculations suggest that these reactions likely proceed through a nucleophilic addition of the dipole to the BCB, followed by an intramolecular cyclization. bohrium.com

Furthermore, catalyst-controlled annulations of BCBs with vinyl azides offer divergent pathways to 2- and 3-azabicyclo[3.1.1]heptenes. acs.org A Ti(III)-catalyzed single-electron reductive generation of C-radicals from BCBs leads to a (3+3) annulation, while scandium catalysis promotes a (3+2) dipolar annulation followed by a chemoselective rearrangement. acs.org

The table below summarizes some of the key intramolecular cyclization strategies for the synthesis of azabicyclo[3.1.1]heptane derivatives.

Cyclization StrategyReactantsCatalyst/ConditionsProductMechanistic Insight
Intramolecular [2+2] CycloadditionEne-keteniminium ions-Bicyclo[3.1.1]heptanonesKinetically, thermodynamically, or dynamically controlled based on substrate structure. pku.edu.cn
Formal [4π+2σ] CycloadditionBicyclo[1.1.0]butanes, NitronesEu(OTf)₃2-Oxa-3-azabicyclo[3.1.1]heptanesNucleophilic addition followed by intramolecular cyclization. bohrium.com
1,3-Dipolar CycloadditionBicyclo[1.1.0]butanes, IsatogensLewis Acid (e.g., Sc(OTf)₃)Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes1,3-dipolar cycloaddition leading to a (3+3) annulation. researchgate.netacs.org
(3+3) AnnulationBicyclo[1.1.0]butanes, Vinyl AzidesTi(III) catalyst2-Azabicyclo[3.1.1]heptenesSingle-electron reductive generation of C-radicals from BCBs. acs.org
(3+2) Annulation/RearrangementBicyclo[1.1.0]butanes, Vinyl AzidesScandium catalyst3-Azabicyclo[3.1.1]heptenesDipolar (3+2) annulation followed by chemoselective rearrangement. acs.org
[2σ + 2σ] Radical CycloadditionBicyclo[1.1.0]butanes, Cyclopropyl ketonesB₂pin₂, 3-pentyl isonicotinateSubstituted Bicyclo[3.1.1]heptanesPyridine-assisted boronyl radical catalytic cycle. acs.org

Studies on Rearrangement Reactions and Structural Isomerizations

Rearrangement reactions provide an alternative and often elegant route to the 2-azabicyclo[3.1.1]heptane scaffold, sometimes from more readily accessible starting materials.

One such example is the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols, which yields 3-oxabicyclo[3.1.1]heptanes. acs.org This rearrangement proceeds under mild conditions using catalytic amounts of pyridinium (B92312) chloride. While this specific example leads to the oxa-analogue, it highlights the potential of rearrangement strategies for accessing the bicyclo[3.1.1]heptane core.

Another relevant area of study involves the rearrangement of other bicyclic systems. For instance, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or with sulfonyl chloride/base can lead to the ring-expanded 2-azabicyclo[3.2.1]octane system. rsc.org This occurs via an aziridinium (B1262131) intermediate, which is then regioselectively opened. While not directly forming the [3.1.1] system, these studies on related bridged systems provide valuable insights into the mechanistic possibilities of ring expansion and rearrangement reactions that could potentially be adapted.

Isotopic labeling studies have also been employed to elucidate the mechanisms of rearrangement processes in related bicyclic systems, such as the Ag(I)-catalyzed rearrangement of tricyclic[4.1.0.02,7]heptane (TCH) based structures. nih.gov Such techniques could be invaluable in distinguishing between different potential pathways in the formation of 2-azabicyclo[3.1.1]heptanes.

Computational Mechanistic Studies of this compound Reactivity

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for understanding the reactivity of the 2-azabicyclo[3.1.1]heptane system. These studies provide detailed insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity, which are often difficult to probe experimentally.

For instance, DFT calculations have been instrumental in elucidating the mechanism of the Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. bohrium.com The calculations supported a mechanism involving the nucleophilic addition of the nitrone to the bicyclobutane, followed by an intramolecular cyclization, over alternative pathways. bohrium.com

Similarly, computational investigations into the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl ketones supported a pyridine-assisted boronyl radical catalytic cycle. acs.org These studies can help to rationalize the observed reactivity and guide the development of new catalytic systems.

The table below provides examples of how computational studies have contributed to understanding the reactivity of precursors to the azabicyclo[3.1.1]heptane scaffold.

Reaction StudiedComputational MethodKey Findings
Eu(OTf)₃-catalyzed [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and nitronesDensity Functional Theory (DFT)Supported a mechanism of nucleophilic addition followed by intramolecular cyclization. bohrium.com
[2σ + 2σ] radical cycloaddition of bicyclo[1.1.0]butanes and cyclopropyl ketonesDensity Functional Theory (DFT)Supported a pyridine-assisted boronyl radical catalytic cycle. acs.org
Intramolecular [2+2] cycloadditions of ene-keteniminium ionsDensity Functional Theory (DFT), Molecular DynamicsRevealed that the reaction can be kinetically, thermodynamically, or dynamically controlled. pku.edu.cn

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Azabicyclo[3.1.1]heptan-4-one Scaffold

Achieving high levels of chemo-, regio-, and stereoselectivity is a major goal in the synthesis of complex molecules, and the 2-azabicyclo[3.1.1]heptane scaffold is no exception. The rigid, three-dimensional structure of this bicyclic system can exert significant stereochemical control over reactions.

In the context of intramolecular cyclizations, the choice of catalyst and substrate can have a profound impact on selectivity. For example, in the synthesis of 2-azabicyclo[3.1.1]heptenes from bicyclo[1.1.0]butanes and vinyl azides, the use of a Ti(III) catalyst leads to the 2-aza isomer, while a scandium catalyst gives the 3-aza isomer, demonstrating excellent regioselectivity. acs.org

Lewis acid catalysis has also been shown to be effective in controlling selectivity. In the reaction of bicyclo[1.1.0]butanes with p-quinone methides (p-QMs), the use of Bi(OTf)₃ as a catalyst affords the (4+3) annulated product with high regioselectivity. researchgate.net The reaction is proposed to proceed via a 1,6-addition followed by a C2-selective intramolecular addition. researchgate.net

Furthermore, asymmetric catalysis has been successfully applied to the synthesis of enantiopure 2-azabicyclo[3.1.1]heptane derivatives. Chiral Lewis acid catalysts can be employed to control the stereochemical outcome of cycloaddition reactions. For example, a chiral Ni(II)-binaphthyldiimine complex has been used as a catalyst for asymmetric Diels-Alder reactions, achieving high endo-selectivity and enantiomeric excess. researchgate.net While this is a different reaction type, it demonstrates the principle of using chiral catalysts to control stereochemistry in the formation of bicyclic systems.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with the potential to provide efficient access to a wide range of structurally diverse and biologically relevant 2-azabicyclo[3.1.1]heptane derivatives. mdpi.com

Computational and Theoretical Investigations of 2 Azabicyclo 3.1.1 Heptan 4 One Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods are fundamental tools for understanding the intrinsic properties of molecular systems. For the 2-azabicyclo[3.1.1]heptan-4-one core, these calculations elucidate the distribution of electrons and predict sites of reactivity, which is crucial for designing synthetic pathways and understanding potential biological interactions.

Density Functional Theory (DFT) has become a principal method for investigating the synthesis and reaction mechanisms involving bicyclo[3.1.1]heptane systems. acs.orgacs.org DFT calculations are instrumental in validating proposed reaction pathways, such as cycloadditions and ring-openings, by determining the energies of intermediates and transition states. chinesechemsoc.orgbohrium.com For instance, in reactions forming the aza-bicyclo[3.1.1]heptane core, DFT has been used to support mechanisms involving the nucleophilic attack of nitrones on bicyclo[1.1.0]butanes followed by intramolecular cyclization. bohrium.com These computational studies provide a rationale for observed regioselectivity and stereoselectivity in the synthesis of derivatives. acs.orgresearchgate.net

By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT can predict the molecule's reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its electron-accepting ability (electrophilicity). For this compound, the nitrogen atom and the carbonyl group are key sites influencing these orbitals.

Table 1: Exemplary DFT-Calculated Electronic Properties

Parameter Description Typical Calculated Value (Arbitrary)
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap Energy difference, indicating chemical stability and reactivity 5.3 eV
Dipole Moment Measure of the net molecular polarity 2.5 Debye
Mulliken Charge on N Partial atomic charge on the nitrogen atom -0.45 e
Mulliken Charge on C=O Partial atomic charge on the carbonyl carbon +0.55 e

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a high level of theory for precise molecular orbital and energy analysis. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed for more accurate energy calculations, especially for systems where DFT might be less reliable. researchgate.net

Conformational Analysis and Energy Landscape Mapping of the Bridged System

The bridged structure of this compound imparts significant conformational constraints. The bicyclic system can exist in different conformations, such as chair and boat forms, which can have distinct energies and populations at equilibrium. rsc.org Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. nih.gov

Conformational analysis typically begins with a systematic search of conformational space, followed by geometry optimization of the resulting structures using methods like DFT. researchgate.netresearchgate.net The results of these calculations allow for the mapping of the energy landscape, revealing the global minimum energy structure and other low-energy conformers. nih.gov This information is critical, as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

Table 2: Calculated Geometric Parameters for Hypothetical Conformers of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (C1-N2-C3-C4) Puckering Amplitude (Å)
Chair 0.00 55.2° 0.45
Boat +3.5 0.5° 0.30
Twist-Boat +2.8 25.8° 0.38

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological target). nih.gov

For this compound, MD simulations can be used to:

Explore conformational transitions and determine the free energy landscape. nih.gov

Analyze the stability of the bicyclic scaffold in different environments.

Simulate the binding process of an analogue to a protein target, revealing key interactions and the dynamic nature of the complex.

Understand how the molecule's flexibility or rigidity influences its properties. Theoretical studies have used MD to probe the regiochemical control in reactions that form the bicyclo[3.1.1]heptane skeleton. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Collision Cross Sections)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their structure-property relationships.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying chemical structures. ualberta.ca Computational methods, ranging from empirical models to full QM calculations (often using the GIAO method with DFT), can provide theoretical spectra that can be compared with experimental data. academie-sciences.frliverpool.ac.uk The accuracy of these predictions is highly dependent on the correct representation of the molecule's conformation and the inclusion of solvent effects. nih.gov

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 52.1 51.5
C3 48.5 47.9
C4 (C=O) 208.3 207.8
C5 58.9 58.2
C6 35.4 34.9
C7 30.1 29.7

Note: Values are hypothetical, based on typical prediction accuracy.

Vibrational Frequencies: QM calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These calculations are useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the this compound, and for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Collision Cross Sections (CCS): Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The key physical property measured is the collision cross section (CCS), a value representing the rotational average area of the ion. nih.govnih.gov Predicting CCS values is of great interest as it can aid in compound identification without requiring authentic standards. nih.gov Machine learning models, trained on large datasets of experimental CCS values and calculated molecular descriptors, have proven effective in accurately predicting CCS values for small molecules. semanticscholar.org Such models could be applied to predict the CCS of this compound and its derivatives.

In Silico Design and Virtual Screening of Novel this compound Analogues

The rigid bicyclic framework of 2-azabicyclo[3.1.1]heptane makes it an attractive scaffold for the design of novel bioactive molecules. In silico methods are crucial for exploring the chemical space around this core structure to design and prioritize analogues for synthesis.

Design of Analogues: Molecular modeling can be used to design novel structures based on the 2-azabicyclo[3.1.1]heptane core. For example, analogues have been designed as tubulysin (B8622420) payloads for antibody-drug conjugates and as bioisosteres in donepezil (B133215) derivatives. researchgate.netdergipark.org.tr The design process often involves modifying the scaffold with different functional groups to optimize interactions with a specific biological target.

Virtual Screening: Once a library of virtual analogues is designed, computational techniques like molecular docking can be used to screen them against a protein target. dergipark.org.trnih.gov Docking algorithms predict the preferred orientation and binding affinity of a ligand within a receptor's active site. This allows researchers to prioritize a smaller number of promising compounds for chemical synthesis and biological testing, saving significant time and resources. For example, related bicyclic structures have been designed and evaluated as potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving bicyclic systems. For analogues of this compound, such as 3-azabicyclo[3.1.1]heptane derivatives, DFT calculations have been instrumental in rationalizing reaction outcomes and understanding the influence of various factors on reaction pathways.

For instance, in the synthesis of 3-azabicyclo[3.1.1]heptanes, DFT calculations were performed to understand the isomerization of intermediate amines. researchgate.net These calculations helped to elucidate the reaction mechanism by comparing different potential pathways, including the role of solvents and additives in facilitating the transformation. researchgate.net The computed free energy barriers for the rate-limiting steps provided a quantitative measure of the reaction feasibility under different conditions. researchgate.net

Similarly, in the context of cycloaddition reactions to form bicyclo[3.1.1]heptane scaffolds, computational studies have been crucial. For the Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones to produce 2-oxa-3-azabicyclo[3.1.1]heptanes, DFT calculations supported a proposed reaction mechanism involving a nucleophilic addition followed by intramolecular cyclization. bohrium.com These theoretical models help in distinguishing between possible mechanistic pathways and provide a deeper understanding of the reaction dynamics.

The general approach in these computational investigations involves:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state connects the correct reactant and product.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction pathway and determine activation energies.

While specific data tables for the reaction pathways of this compound are not available, the following table illustrates the type of data that would be generated from such a computational study, based on findings for related bicyclic systems.

Table 1: Hypothetical Calculated Energies for a Reaction involving a this compound Derivative

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)25.428.1
Intermediate-5.2-3.8
Transition State 2 (TS2)18.921.5
Product-15.7-14.2
This table is illustrative and does not represent actual experimental or calculated data for this compound.

The insights gained from computational studies on related azabicyclic ketones are invaluable for predicting the reactivity and stability of this compound and for designing synthetic routes to this and other complex bicyclic structures. chinesechemsoc.orgnih.gov

Applications of 2 Azabicyclo 3.1.1 Heptan 4 One in Medicinal Chemistry and Drug Discovery Research

Scaffold Hopping and Bioisosteric Replacements Incorporating the Azabicyclo[3.1.1]heptan-4-one Motif

Scaffold hopping is a key strategy in medicinal chemistry aimed at discovering structurally novel compounds by replacing the core of a known active molecule. uniroma1.it The goal is to improve physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, enhance affinity, or secure novel intellectual property. uniroma1.itnih.gov Saturated C(sp³)-rich scaffolds, such as bicyclo[3.1.1]heptanes (BCHeps), are increasingly used as bioisosteric replacements for planar aromatic rings like benzene (B151609) and pyridine (B92270). researchgate.netnih.govthieme-connect.com This "escape from flatland" is driven by the recognition that three-dimensional structures can lead to improved drug-like properties. researchgate.net

The bicyclo[3.1.1]heptane scaffold is considered a potent bioisostere of meta-substituted benzenes due to its similar 3D arrangement of exit vectors (119° vs 120° for meta-benzenes). acs.orgacs.org The incorporation of a nitrogen atom to form an azabicyclo[3.1.1]heptane ring system creates a saturated analog and bioisosteric replacement for heteroaromatic rings like pyridine. researchgate.netthieme-connect.com This strategy has been shown to favorably impact solubility, lipophilicity, and metabolic stability. researchgate.netthieme-connect.com

A notable example involves the antihistamine drug Rupatidine. Researchers replaced the parent pyridine ring with a 3-azabicyclo[3.1.1]heptane unit. researchgate.netthieme-connect.com This modification led to a significant improvement in key physicochemical properties, as detailed in the table below. researchgate.net

Table 1: Physicochemical Property Comparison of Rupatidine and its Azabicyclo[3.1.1]heptane Analog

Compound LogD (pH 7.4) Aqueous Solubility (µg/mL) Metabolic Stability (% remaining after 1h)
Rupatidine 3.1 < 1 3
3-Aza-BCHep Analog 6 1.9 12 87

Data sourced from a study by Mykhailiuk and coworkers, highlighting the benefits of replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core. researchgate.net

This strategic replacement of aromatic moieties with saturated bicyclic systems like azabicyclo[3.1.1]heptane demonstrates a powerful approach to overcoming the limitations associated with flat aromatic rings, such as metabolic instability and poor solubility. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity and Selectivity (Pre-clinical, In Vitro)

Structure-activity relationship (SAR) studies are fundamental to lead optimization, exploring how chemical modifications to a scaffold influence its biological activity. dovepress.com For the azabicyclo[3.1.1]heptane scaffold, SAR studies have been crucial in identifying derivatives with potent and selective binding to various biological targets. These in vitro studies reveal how even small changes to the bicyclic core or its substituents can dramatically alter target affinity.

In the development of antagonists for the P2Y₁₄ receptor, a G-protein-coupled receptor involved in inflammatory diseases, researchers explored various conformationally and sterically modified isosteres, including bridged ring systems like 3-azabicyclo[3.1.1]heptane. nih.govresearchgate.net Their findings showed a clear structural preference among the alicyclic amines tested. nih.govresearchgate.net A key discovery was that the addition of an α-hydroxyl group to the scaffold significantly enhanced binding affinity. nih.govresearchgate.net

Table 2: SAR of 3-Azabicyclo[3.1.1]heptane Derivatives as P2Y₁₄ Receptor Antagonists

Compound ID Structure Modification P2Y₁₄R hKi (nM)
14 Unsubstituted 3-azabicyclo[3.1.1]heptan-6-yl 16.0
15 (MRS4833) 6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl 0.18

Data from a study on 4-phenyl-2-naphthoic acid derivatives, showing an 89-fold increase in affinity with the addition of a hydroxyl group to the azabicyclo[3.1.1]heptane moiety. nih.govresearchgate.net

Similarly, SAR studies on 3,6-diazabicyclo[3.1.1]heptane derivatives as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) identified compounds with exceptionally high affinity and selectivity for the α4β2 subtype. researchgate.net Compound 43 , a 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide, emerged as the most potent ligand with a Ki of 10 pM for the α4β2 nAChR, demonstrating the scaffold's potential for generating highly selective agents. researchgate.net These studies underscore the constrained nature of the pharmacophore, where specific substitutions are tolerated to achieve potent inhibition. researchgate.net

Rational Design of Ligands for Specific Biological Targets (e.g., GPCRs, Enzymes)

Rational drug design leverages structural information about a biological target to create ligands with high affinity and selectivity. rjraap.comresearchgate.net The rigid azabicyclo[3.1.1]heptane scaffold is an attractive choice for this approach, particularly for targets like G-protein-coupled receptors (GPCRs) and enzymes, where precise positioning of interacting groups is critical for activity. nih.govnih.govdiscoveryontarget.com

GPCRs represent a major class of drug targets, and designing selective ligands is a significant challenge. researchgate.net Dualsteric ligands, which bind simultaneously to the orthosteric (primary) site and a less-conserved allosteric site, offer a promising strategy for achieving subtype selectivity. nih.govnih.gov The defined geometry of scaffolds like azabicyclo[3.1.1]heptane is ideal for creating these bitopic ligands, where the scaffold acts as a rigid linker to correctly orient the pharmacophoric elements for interaction with both binding pockets. nih.gov

In the field of enzyme inhibition, derivatives of the closely related 2-azabicyclo[2.2.1]heptane have been rationally designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted for the treatment of type 2 diabetes. nih.gov Molecular modeling was used to design compounds where the bicyclic amino moiety was coupled with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.gov The resulting compound, Neogliptin (12a ), was a more potent DPP-4 inhibitor (IC₅₀ = 16.8 ± 2.2 nM) than the established drugs vildagliptin (B1682220) and sitagliptin, interacting with key residues in the enzyme's active site. nih.gov This success demonstrates how the defined stereochemistry and conformational rigidity of the azabicyclic scaffold can be exploited to achieve superior inhibitory potency. nih.gov

Investigation of Pharmacophore Models and Conformational Constraints Introduced by the Scaffold

A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) a molecule must possess to interact with a specific biological target. dovepress.com The rigid and conformationally constrained nature of the 2-azabicyclo[3.1.1]heptane scaffold makes it an excellent tool for probing and defining pharmacophore models. nuph.edu.ua

Unlike flexible aliphatic chains, the bicyclic system locks substituents into well-defined spatial orientations. This rigidity reduces the entropic penalty upon binding to a receptor and helps medicinal chemists understand the precise geometry required for optimal interaction. researchgate.net For instance, studies on nicotinic acetylcholine receptor (nAChR) ligands have benefited from pharmacophore models that incorporate the fixed distances and angles provided by bicyclic amine structures like epibatidine (B1211577) (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) and its analogs. researchgate.netresearchgate.net These models help rationalize why certain stereoisomers are more active than others and guide the design of new, more potent ligands.

The constrained nature of the 2,4-methanopyrrolidine scaffold, a related bicyclic structure, was shown to have a determinative impact on the conformation of an entire peptide analog of thyrotropin-releasing hormone (TRH), further illustrating how these rigid cores can enforce a specific bioactive conformation. nuph.edu.ua By incorporating the azabicyclo[3.1.1]heptane moiety, chemists can systematically explore the required 3D space of a binding pocket, leading to a clearer understanding of the pharmacophore and improved ligand design. dovepress.com

Prodrug Strategies and Metabolic Stability Considerations (Computational/Theoretical)

A prodrug is an inactive compound that is converted into a pharmacologically active drug in the body through metabolic processes. nih.govscispace.com This strategy is often employed to improve properties like solubility, permeability, and bioavailability, or to mitigate issues with metabolic instability. nih.govscispace.com

While specific computational studies on prodrugs of 2-azabicyclo[3.1.1]heptan-4-one are not widely published, the principles of prodrug design are applicable. Functional groups on the scaffold, such as the secondary amine or the ketone, could be masked with promoieties that are cleaved enzymatically or chemically in vivo. For example, the nitrogen atom could be acylated to form an amide that is later hydrolyzed to release the active amine.

Computational tools are frequently used to predict the metabolic fate of new chemical entities. For the azabicyclo[3.1.1]heptane scaffold, theoretical studies would likely focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. The replacement of metabolically labile aromatic rings with saturated bicyclic scaffolds is a known strategy to enhance metabolic stability. researchgate.netthieme-connect.com For example, the analog of Rupatidine featuring a 3-azabicyclo[3.1.1]heptane core showed dramatically improved metabolic stability compared to the pyridine-containing parent drug. researchgate.net

In a study of P2Y₁₄R antagonists, researchers synthesized and tested a double prodrug (50 ) of the active 6-hydroxy-3-azabicyclo[3.1.1]heptane derivative 15 . nih.gov This demonstrates the practical application of prodrug strategies to compounds containing this bicyclic scaffold to improve their therapeutic potential. nih.govscispace.com

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a technique that starts by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. researchgate.net Hits from this screen are then optimized and grown into more potent, drug-like leads. There is a growing need in FBDD for unique screening libraries containing three-dimensional (3D) scaffolds to explore new chemical space beyond traditional flat aromatic structures. researchgate.netresearchgate.net

The this compound core and related saturated bicyclic systems are ideal candidates for inclusion in 3D fragment libraries. nuph.edu.uaresearchgate.net Their rigid structures provide well-defined vectors for chemical elaboration, allowing chemists to "grow" the fragment in specific directions to improve binding affinity. The complexity and Fsp³-rich character of these bicyclic scaffolds correlate with a higher success rate as compounds advance through clinical trials. researchgate.net

The utility of such building blocks is recognized in the development of synthetic strategies to access novel 3D-shaped, Fsp³-rich fragments for drug discovery campaigns. researchgate.net For example, an optimized, multigram synthesis of 2,4-methanoprolines (2-azabicyclo[2.1.1]hexane derivatives) was developed specifically to provide useful building blocks for discovery programs. nuph.edu.uaresearchgate.net The availability of such fragments allows for their integration into FBDD campaigns, where they can serve as starting points for developing novel inhibitors for various targets, including protein kinases.

Targeted Library Synthesis of this compound Derivatives for Biological Screening

To fully exploit the potential of the 2-azabicyclo[3.1.1]heptane scaffold, medicinal chemists often engage in the targeted synthesis of compound libraries. These libraries consist of a series of derivatives where different functional groups are systematically placed at various positions on the bicyclic core. This approach allows for the efficient exploration of structure-activity relationships (SAR) and increases the probability of discovering a hit against a new biological target.

Recent synthetic advances have enabled more facile access to functionalized bicyclo[3.1.1]heptane and aza-bicyclo[3.1.1]heptane building blocks. For example, a photocatalytic Minisci-like reaction has been developed to introduce a wide variety of heterocycles at the bridgehead position of the BCHep core. acs.org This method allows for the creation of diverse, medicinally relevant structures that can be used to build screening libraries. acs.org

Furthermore, scalable synthetic routes to key intermediates, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, have been established. researchgate.net This intermediate serves as a versatile building block for synthesizing monoprotected bicyclic diamines and other derivatives valuable for medicinal chemistry, including bridged analogs of the anticancer drug Thalidomide (B1683933). researchgate.net The ability to generate these libraries on a multigram scale is crucial for supplying sufficient material for high-throughput biological screening campaigns. thieme-connect.comresearchgate.net

Catalytic Applications and Material Science Potential of 2 Azabicyclo 3.1.1 Heptan 4 One Derivatives

2-Azabicyclo[3.1.1]heptan-4-one and its Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The stereochemically defined structure of 2-azabicyclo[3.1.1]heptane derivatives makes them promising candidates for use as chiral ligands.

Recent research has demonstrated the successful enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures through iridium relay catalysis. chinesechemsoc.org This method involves the Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones with N-allyl carbonates, followed by an intramolecular enantioselective ring closure catalyzed by a chiral iridium complex. chinesechemsoc.org This breakthrough highlights the potential to create a diverse library of chiral 2-azabicyclo[3.1.1]heptane derivatives that can be explored as ligands in various asymmetric transformations.

While direct applications of this compound derivatives as ligands are still emerging, the broader class of 2-azabicycloalkanes has shown significant promise. For instance, derivatives of the related 2-azabicyclo[2.2.1]heptane have been effectively used as chiral ligands in several asymmetric reactions. These include the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones and the addition of diethylzinc (B1219324) to aldehydes and imines, where good to excellent yields and enantiomeric excesses have been achieved. researchgate.netpwr.edu.pl Furthermore, pinane-based aminodiol derivatives, which share the bicyclo[3.1.1]heptane core, have been synthesized and successfully applied as chiral tridentate ligands in the asymmetric addition of diethylzinc to aldehydes. mdpi.comnih.gov

A notable recent development is the copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides, which provides access to a wide range of enantioenriched 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity. nih.gov Another innovative approach involves a formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes, catalyzed by B(C₆F₅)₃, to produce enantiopure 2-azabicyclo[3.1.1]heptane derivatives. nih.gov These synthetic advancements are crucial for generating a variety of chiral 2-azabicyclo[3.1.1]heptane compounds that can be subsequently evaluated as ligands in catalysis.

The table below summarizes a key recent finding in the synthesis of chiral 2-azabicyclo[3.1.1]heptanes, which can serve as precursors to novel chiral ligands.

ReactionCatalyst SystemSubstratesProductYieldEnantiomeric Ratio (e.r.)Reference
Enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptanesIn(OTf)₃/Iridium Relay CatalysisBCB ketones and N-allyl carbonatesChiral 2-azabicyclo[3.1.1]heptane architecturesNot specifiedNot specified chinesechemsoc.org
Asymmetric [4π+2σ] CycloadditionCopper-CatalyzedBicyclo[1.1.0]butanes and azomethine ylidesEnantioenriched 3-azabicyclo[3.1.1]heptanesUp to 99%97-99% ee nih.gov
Formal [2σ + 2σ]-CycloadditionB(C₆F₅)₃Aziridines and bicyclo[1.1.0]butanesEnantiopure 2-azabicyclo[3.1.1]heptane derivativesGoodNot specified nih.gov

Organocatalytic Applications of Nitrogen-Containing Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. The nitrogen-containing bicyclic structure of this compound derivatives makes them attractive candidates for development as organocatalysts.

While specific organocatalytic applications of this compound are not yet widely reported, studies on structurally related azabicyclic systems provide a strong rationale for their potential. For instance, derivatives of 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane have been designed and synthesized as chiral modular catalysts. mdpi.com These catalysts, particularly an amide based on 2-azabicyclo[3.2.1]octane and a pyrrolidine (B122466) unit, have demonstrated good catalytic activity in the stereoselective aldol (B89426) reaction between ketones and p-nitrobenzaldehyde, achieving excellent chemical yields and good diastereo- and enantioselectivity. nih.gov

The mechanism of action for such amine-based organocatalysts often involves the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the reaction. Given the structural similarities, it is plausible that derivatives of this compound could be effective in a range of organocatalytic transformations, including aldol reactions and Michael additions. pwr.edu.plmdpi.comacs.org

The development of bifunctional organocatalysts, which contain both a Lewis basic site (like the amine) and a Brønsted acidic site, is a particularly promising area. The this compound scaffold could be functionalized to incorporate a hydrogen-bond donor, such as a thiourea (B124793) or squaramide group, to create such bifunctional catalysts. These have been shown to be highly effective in various asymmetric reactions.

The table below presents results from a study on a related azabicyclic organocatalyst in the aldol reaction, suggesting the potential of the 2-azabicyclo[3.1.1]heptane framework.

CatalystReactionSubstratesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Amide of 2-azabicyclo[3.2.1]octane and pyrrolidineAldol ReactionCyclohexanone and p-nitrobenzaldehydeup to 95%22:78up to 63% nih.gov

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is key to tailoring the properties of these materials.

To date, there are no specific reports on the integration of this compound as a linker in MOFs or COFs. However, the structural features of its derivatives suggest their potential in this area. For use in MOFs, the this compound core could be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, which can then bind to metal ions or clusters to form the framework. tsijournals.comrsc.orgresearchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.net The rigid and chiral nature of the bicyclic scaffold could lead to the formation of chiral MOFs with potential applications in enantioselective separations or catalysis. The use of N-heterocyclic ligands in MOF synthesis is a well-established strategy. researchgate.net

Similarly, for COFs, which are constructed from organic linkers connected by strong covalent bonds, derivatives of this compound could serve as novel building blocks. acs.org Amine-containing linkers are commonly used in the synthesis of imine-linked COFs through condensation with aldehyde linkers. nih.govacs.org By functionalizing the 2-azabicyclo[3.1.1]heptane scaffold with multiple amine or aldehyde groups, it could be incorporated into a COF structure, potentially imparting chirality and specific functionalities to the resulting material. The development of flexible amine-linked COFs is also an area of active research. researchgate.net

While the direct application of this compound in this context remains to be explored, the general principles of MOF and COF design suggest that its derivatives are viable candidates for creating new porous materials with unique properties.

Polymer Chemistry Applications of Azabicyclic Monomers

The ring-opening polymerization (ROP) of cyclic monomers is a versatile method for the synthesis of a wide range of polymers. researchgate.net Lactams, which are cyclic amides, are particularly important monomers for the production of polyamides.

This compound is a bicyclic lactam, and as such, it has the potential to undergo ring-opening polymerization to form a novel polyamide. researchgate.netmdpi.comacs.orgrsc.orgacs.orgmdpi.com The polymerization of lactams can be initiated by anionic, cationic, or enzymatic methods. chinesechemsoc.orgmdpi.comacs.org Anionic ring-opening polymerization (AROP) is the most common method for lactam polymerization and typically employs a strong base as a catalyst. chinesechemsoc.org

While the polymerization of this compound has not been specifically reported, the polymerization of other bicyclic lactams has been demonstrated. For example, the ring-opening metathesis polymerization of 2-azabicyclo-[2.2.1]-hept-5-en-3-one has been achieved using metathesis catalysts. capes.gov.br Additionally, the synthesis and polymerization of other atom-bridged bicyclic lactams have been reviewed, indicating the general feasibility of polymerizing such monomers. acs.orgmdpi.com The polymerization of bicyclic lactams can lead to polyamides with unique stereochemistry and physical properties due to the constrained nature of the monomer. rsc.org

The resulting polyamide from the ROP of a this compound derivative would feature a repeating unit containing the bicyclic structure, which could impart rigidity and potentially interesting thermal and mechanical properties to the polymer. Furthermore, if a chiral derivative of the monomer is used, a stereoregular and potentially biodegradable polyamide could be synthesized. mdpi.com

The table below shows an example of the polymerization of a related bicyclic lactam, highlighting the potential for this compound.

MonomerPolymerization MethodCatalyst SystemPolymerConversionReference
2-Azabicyclo-[2.2.1]-hept-5-en-3-one (ABHEO)Ring-Opening Metathesis PolymerizationWCl₆ / AlEt₃Poly(2-pyrrolidone-3,5-diylvinylene)34% capes.gov.br

Future Directions and Emerging Research Avenues for 2 Azabicyclo 3.1.1 Heptan 4 One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of the 2-azabicyclo[3.1.1]heptane core and its derivatives is an area of active research, with a continuous drive towards more efficient, scalable, and versatile methods. chemrxiv.orgchemrxiv.org Recent advancements have moved beyond traditional multi-step syntheses to more elegant and efficient strategies.

One promising approach involves the reduction of spirocyclic oxetanyl nitriles, which provides a general pathway to 3-azabicyclo[3.1.1]heptanes. nih.gov The mechanism, scope, and scalability of this transformation have been studied, demonstrating its potential for large-scale production. nih.gov Another innovative method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes, and this methodology could potentially be adapted for the [3.1.1] system. smolecule.com

More recent developments include catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) with vinyl azides, offering divergent pathways to both 2- and 3-azabicyclo[3.1.1]heptenes. acs.org For instance, a Ti(III)-catalyzed (3 + 3) annulation provides a concise route to the 2-aza-BCHepe scaffold. acs.org Additionally, intramolecular imide formation within a 1,3-functionalized cyclobutane (B1203170) derivative, obtained from a diastereoselective Strecker reaction, has proven effective for the multigram synthesis of 3-azabicyclo[3.1.1]heptane systems. chemrxiv.orgchemrxiv.org

A two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has also been reported, highlighting the potential for producing key building blocks for medicinal chemistry. nih.gov These emerging synthetic routes are summarized in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
Reduction of Spirocyclic Oxetanyl NitrilesGeneral approach to the 3-azabicyclo[3.1.1]heptane core.Scalability and broad applicability. nih.gov
Palladium-Catalyzed 1,2-AminoacyloxylationConstruction of oxygenated azabicyclic systems from cyclopentenes.Access to functionalized derivatives. smolecule.com
Catalyst-Controlled Annulations of BCBsDivergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes using different catalysts.High efficiency and functional group tolerance. acs.org
Intramolecular Imide FormationDiastereoselective Strecker reaction followed by cyclization.Suitable for multigram synthesis of key intermediates. chemrxiv.orgchemrxiv.org
Two-Step Synthesis from Cyclobutanone DerivativesEfficient synthesis of key building blocks like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.Provides valuable intermediates for further derivatization. nih.gov

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of the 2-azabicyclo[3.1.1]heptan-4-one core is understood to include oxidation, reduction, and substitution reactions, there is significant potential for discovering novel reactivity patterns. smolecule.com The inherent ring strain of the bicyclo[3.1.1]heptane framework can be exploited to drive unique chemical transformations.

Future research is likely to focus on the selective functionalization of the cyclobutane ring, providing access to a wider range of derivatives with diverse substitution patterns. nih.gov The development of methods for the selective cleavage of the central C-N bond in sulfonylated bicyclic amines could lead to the synthesis of functionalized medium-sized cyclic amines, a class of compounds that is otherwise challenging to prepare. nih.gov

Furthermore, the exploration of the this compound skeleton in radical reactions could unveil new pathways for C-H functionalization and the introduction of complex substituents. The use of the bicyclic framework as a template for stereocontrolled reactions is another promising avenue, leveraging the rigid conformation to direct the stereochemical outcome of reactions at adjacent positions.

Advanced Computational Tools for Design and Prediction in Azabicyclo[3.1.1]heptan-4-one Research

Advanced computational tools are becoming indispensable in modern chemical research, and their application to the this compound system is set to accelerate discovery. researchgate.netacs.org Density Functional Theory (DFT) calculations have already been employed to rationalize reaction mechanisms, such as the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones to form related oxa-azabicyclo[3.1.1]heptanes. bohrium.com

Molecular dynamics simulations are being used to understand the conformational preferences of these rigid scaffolds and their interactions with biological macromolecules. researchgate.netacs.org These computational studies can predict the binding modes of this compound derivatives in enzyme active sites, guiding the design of more potent and selective inhibitors. nih.gov For example, molecular modeling has been instrumental in the design of neogliptin, a DPP-4 inhibitor based on a 2-azabicyclo[2.2.1]heptane scaffold, and similar approaches can be applied to the [3.1.1] system. nih.gov

Future applications of computational chemistry in this field will likely involve the use of machine learning and artificial intelligence to predict the properties and bioactivity of virtual libraries of this compound derivatives, enabling the prioritization of synthetic targets.

Computational ToolApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. researchgate.netbohrium.com
Molecular Dynamics (MD) SimulationsAnalysis of conformational preferences and ligand-protein interactions. researchgate.netacs.org
Molecular Modeling and DockingDesign of enzyme inhibitors and prediction of binding modes. nih.gov
QSAR and Machine LearningPrediction of biological activity and physicochemical properties of virtual libraries.

Expansion into New Therapeutic Areas through Scaffold Diversification and Lead Optimization

The this compound scaffold has already shown promise in several therapeutic areas. Derivatives have been investigated as orexin (B13118510) type 2 receptor agonists for the potential treatment of narcolepsy. google.com The related 3-azabicyclo[3.1.1]heptane core has been used as a bioisosteric replacement for the pyridine (B92270) ring in the antihistamine drug Rupatidine, leading to improved physicochemical properties. nih.gov Furthermore, analogs of the related 2-azabicyclo[2.2.1]heptane have been developed as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. nih.gov

Future research will focus on expanding the therapeutic applications of this scaffold through diversification and lead optimization. The synthesis of bridged analogs of thalidomide (B1683933) suggests the potential for developing novel proteolysis-targeting chimeras (PROTACs). chemrxiv.orgchemrxiv.org The rigid nature of the scaffold also makes it an attractive candidate for the design of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).

The strategy of replacing planar aromatic rings with C(sp³)-rich isosteres like the azabicyclo[3.1.1]heptane core is a growing trend in medicinal chemistry to enhance properties such as solubility and metabolic stability. researchgate.net

Therapeutic Target/AreaExample/Potential Application
Orexin ReceptorsAgonists for the treatment of narcolepsy. google.com
Histamine ReceptorsIsosteric replacement in antihistamines like Rupatidine. nih.gov
Dipeptidyl Peptidase-4 (DPP-4)Inhibitors for the management of type 2 diabetes. nih.gov
Protein Degradation (PROTACs)Bridged analogs of thalidomide as potential components. chemrxiv.orgchemrxiv.org
Kinases and GPCRsRigid scaffold for the design of selective ligands.

Supramolecular Chemistry and Self-Assembly Studies of this compound Based Structures

The unique three-dimensional structure of the this compound core makes it an intriguing building block for supramolecular chemistry and the design of self-assembling systems. While specific studies on the self-assembly of this compound itself are limited, research on related bicyclic systems provides a strong foundation for future exploration. For instance, bicyclic N,N'-diacylaminals have been shown to self-assemble into discrete hexameric structures ("supramolecular chair cyclohexanes") and infinite tapes through hydrogen bonding. nih.gov

Future investigations could explore how the specific geometry and functional groups of this compound derivatives can direct their assembly into well-defined supramolecular architectures such as cages, polymers, and gels. The incorporation of recognition motifs and photoresponsive units could lead to the development of "smart" materials with applications in sensing, drug delivery, and catalysis. The study of tris(4-aminophenyl)amine-based derivatives, which form complex two-dimensional arrangements, can provide insights into designing layered structures with the azabicyclic core. mdpi.com

High-Throughput Screening Methodologies for Rapid Library Evaluation (Pre-clinical)

To fully exploit the potential of the this compound scaffold, high-throughput screening (HTS) methodologies are essential for the rapid evaluation of large compound libraries. The development of efficient synthetic routes allows for the creation of diverse libraries of derivatives for screening against a wide range of biological targets. enamine.net

Modern drug discovery relies on screening collections such as those enriched with sp3-rich saturated ring cores, including bridged and fused scaffolds, to identify novel hits. enamine.net Methodologies like one-bead-two-compound (OBTC) screening of bicyclic peptide libraries have proven effective in identifying potent and selective ligands for challenging protein targets. nih.gov Phage display is another powerful technique for screening vast libraries of bicyclic peptides. epfl.ch

Future efforts will likely involve the creation of dedicated this compound-based libraries for HTS campaigns. These libraries can be designed to cover a broad chemical space by varying the substituents on the bicyclic core. The integration of automated synthesis, HTS, and computational modeling will create a powerful platform for accelerating the discovery of new bioactive compounds based on this promising scaffold.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects impurities and degradation products.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Karl Fischer titration : Measures moisture content, critical for hygroscopic samples.
    For stability studies, conduct accelerated degradation tests under high humidity/UV light and monitor via NMR .

How can computational chemistry guide the functionalization of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts reactive sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Identifies binding poses with biological targets (e.g., enzymes, receptors).
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) to prioritize derivatives for synthesis .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Focus
Scale-up issues include:

  • Exothermic reactions : Use flow chemistry to control heat dissipation.
  • Purification bottlenecks : Replace column chromatography with crystallization or distillation.
  • Cost of chiral catalysts : Optimize catalyst recycling or switch to cheaper ligands.
    Pilot-scale batches should be validated against small-scale data to ensure consistency .

How do researchers validate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Dose-response assays : Determine IC₅₀/EC₅₀ values in triplicate.
  • Target engagement : Use techniques like CETSA (Cellular Thermal Shift Assay).
  • In vivo models : Prioritize compounds with >10-fold selectivity over related targets to minimize off-effects.
    Cross-validate hits using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.